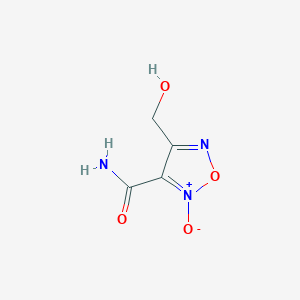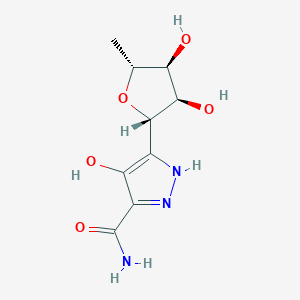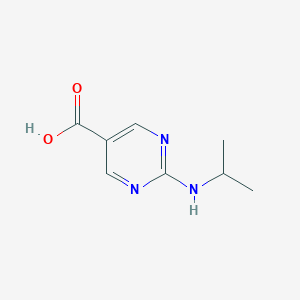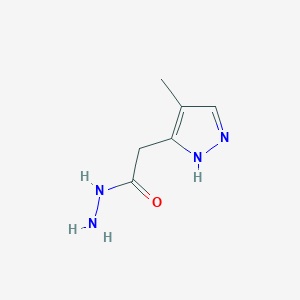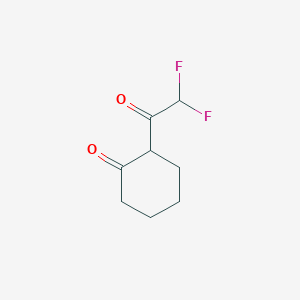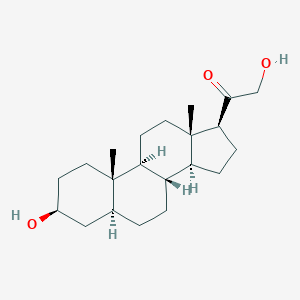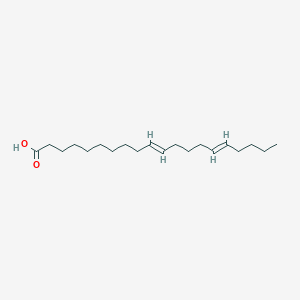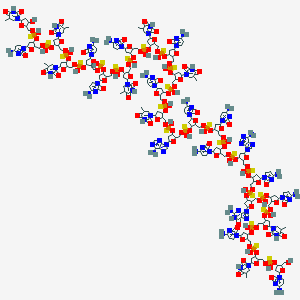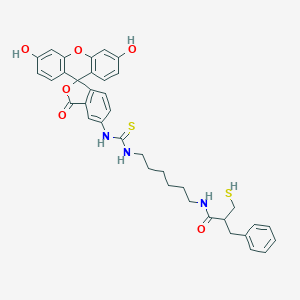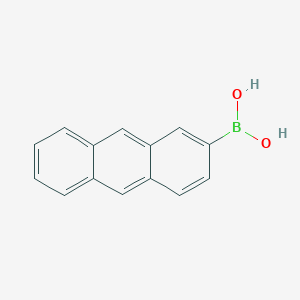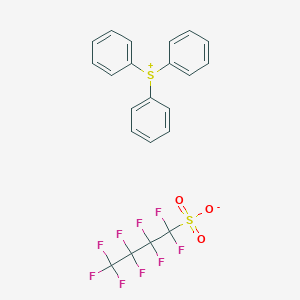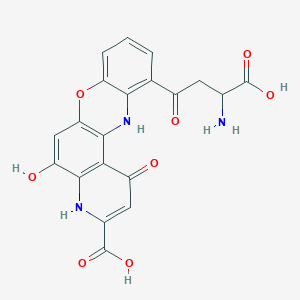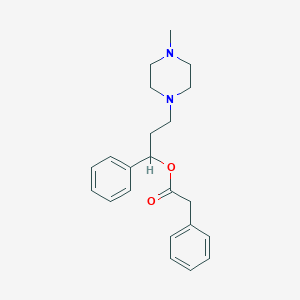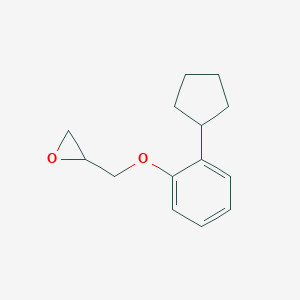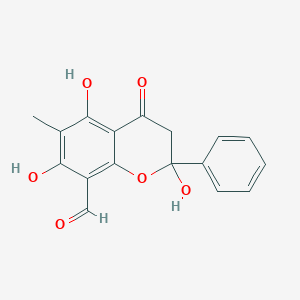
8-Formyl-2,5,7-trihydroxy-6-methylflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Formyl-2,5,7-trihydroxy-6-methylflavanone, also known as FTHF, is a flavonoid compound that has been studied for its potential use in scientific research. FTHF is a yellow crystalline powder that is soluble in water and ethanol. It is commonly found in various plants, including the root of Scutellaria baicalensis.
Scientific Research Applications
Antimicrobial and Cytotoxic Activities
- Bioactive Formylated Flavonoids : This compound, among others, was isolated from the leaves of Eugenia rigida. The study evaluated their antimicrobial and cytotoxic activities against a panel of microorganisms and solid tumor cell lines (Zaki et al., 2016).
Antioxidant and Antibacterial Activities
- Erylivingstone A-C : A study on Erythrina livingstoniana led to the isolation of new flavanones, including derivatives related to 8-Formyl-2,5,7-trihydroxy-6-methylflavanone, which showed antibacterial efficacy and free-radical scavenging potential (Bedane et al., 2015).
Cytotoxicity against Human Cancer Cell Lines
- Chemical Constituents of Polyalthia obliqua : The study identified 8-Formyl-2,5,7-trihydroxy-6-methylflavanone among other compounds from Polyalthia obliqua roots, with some exhibiting cytotoxicity against human cancer cell lines (Wang et al., 2012).
Tyrosine Kinase Inhibitor
- Desmal from Desmos chinensis : This compound was identified as a novel substrate-competitive tyrosine kinase inhibitor, showing inhibition in epidermal growth factor receptor-overexpressing cells and preventing morphological changes induced by EGF (Kakeya et al., 1993).
Modulation of GABA Responses
- 6-Methylflavanone on GABA Receptors : While focusing on a closely related compound, 6-Methylflavanone, the study provided insights into the modulation of GABA responses at different GABA receptor subtypes (Hall et al., 2005).
Anti-inflammatory and Antiproliferative Activities
- Prenylated Flavonoids from Tripterygium wilfordii : Compounds closely related to 8-Formyl-2,5,7-trihydroxy-6-methylflavanone were studied for their anti-inflammatory and antiproliferative activities, providing a framework for understanding the potential applications of similar compounds (Zeng et al., 2010).
properties
CAS RN |
149250-49-7 |
|---|---|
Product Name |
8-Formyl-2,5,7-trihydroxy-6-methylflavanone |
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
2,5,7-trihydroxy-6-methyl-4-oxo-2-phenyl-3H-chromene-8-carbaldehyde |
InChI |
InChI=1S/C17H14O6/c1-9-14(20)11(8-18)16-13(15(9)21)12(19)7-17(22,23-16)10-5-3-2-4-6-10/h2-6,8,20-22H,7H2,1H3 |
InChI Key |
PTQOJHUHQGPAFD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)(C3=CC=CC=C3)O)C=O)O |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)(C3=CC=CC=C3)O)C=O)O |
synonyms |
8-formyl-2,5,7-trihydroxy-6-methyl-flavanone 8-formyl-2,5,7-trihydroxy-6-methylflavanone desmal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



